molecular formula C12H9ClN2O4 B3967248 N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide

Cat. No. B3967248
M. Wt: 280.66 g/mol
InChI Key: OFXOCDFGVTUWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It was first synthesized in the 1960s and has since been extensively studied for its antiprotozoal properties. Furamidine has been found to be effective against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its antiprotozoal properties. It has been found to be effective against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These parasites are responsible for causing sleeping sickness, Chagas disease, and leishmaniasis, respectively, which are prevalent in developing countries. This compound has also been found to be effective against some bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by binding to the DNA of the parasites, thereby interfering with their replication and causing cell death. This compound has been found to be effective against both the bloodstream and intracellular forms of the parasites.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo. It has been shown to have no adverse effects on the liver, kidney, or bone marrow. However, it has been found to cause some gastrointestinal disturbances, such as nausea and vomiting, in some patients.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has low toxicity and is effective against various protozoan parasites. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer. It also has a short half-life, which can limit its effectiveness in some cases.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer. Another direction is to develop more stable analogs of this compound that have a longer half-life. Additionally, there is a need to investigate the potential of this compound for use in combination therapy with other drugs. Finally, there is a need to explore the potential of this compound for use in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its antiprotozoal properties. It is effective against various protozoan parasites and has low toxicity. However, it has some limitations, such as poor solubility in water and a short half-life. There are several future directions for the research and development of this compound, including improving its solubility and stability, exploring its potential for combination therapy, and investigating its potential for use in the treatment of other parasitic diseases.

properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-7-5-10(15(17)18)8(13)6-9(7)14-12(16)11-3-2-4-19-11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOCDFGVTUWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CO2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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